Glidazamide
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Overview
Description
Glidazamide is a second-generation sulfonamide urea derivative with antihyperglycemic activity. It is primarily used to help control blood sugar levels in people with type 2 diabetes. The compound’s hypoglycemic effect is considered inferior to that of glicaramide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of glidazamide would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Glidazamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Glidazamide has various applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactivity.
Biology: Investigated for its effects on cellular metabolism and insulin secretion.
Medicine: Studied for its potential use in treating type 2 diabetes and related metabolic disorders.
Industry: Used in the development of new antihyperglycemic agents and formulations.
Mechanism of Action
Glidazamide exerts its antihyperglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and the opening of voltage-gated calcium channels, which triggers insulin release .
Comparison with Similar Compounds
Similar Compounds
Gliclazide: Another sulfonylurea derivative with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A sulfonylurea with a rapid onset of action and shorter half-life compared to glidazamide.
Glyburide: A sulfonylurea with a longer duration of action and higher potency.
Uniqueness
This compound is unique in its specific chemical structure and pharmacokinetic profile, which may offer distinct advantages in certain clinical scenarios. Its hypoglycemic effect, while considered inferior to some other sulfonylureas, may still provide therapeutic benefits in specific patient populations .
Properties
CAS No. |
3074-35-9 |
---|---|
Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea |
InChI |
InChI=1S/C16H23N3O3S/c20-16(17-19-10-3-1-2-4-11-19)18-23(21,22)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H2,17,18,20) |
InChI Key |
BAMWZWFFSCYCGQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Key on ui other cas no. |
3074-35-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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